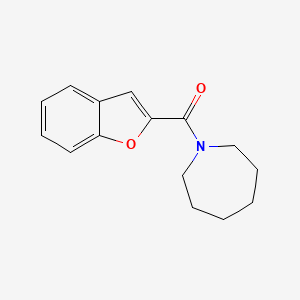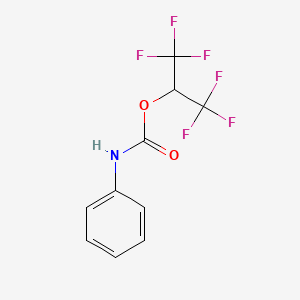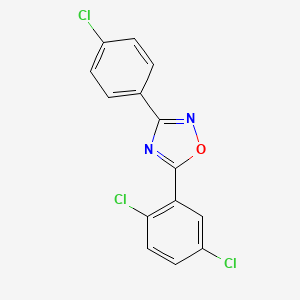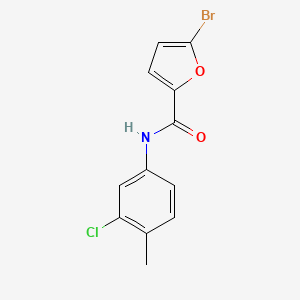
1-(1-benzofuran-2-ylcarbonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzofuran-2-ylcarbonyl)azepane, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFA belongs to the class of heterocyclic compounds and has a unique structure that makes it a promising tool for various scientific studies.
作用机制
1-(1-benzofuran-2-ylcarbonyl)azepane acts as an inhibitor of the ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicle transport. This compound inhibits the exchange of GDP for GTP on ARF, leading to the disruption of vesicle transport and the disassembly of the Golgi apparatus. This disruption leads to the redistribution of Golgi proteins to the endoplasmic reticulum (ER) and the inhibition of protein transport.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the Golgi apparatus and inhibiting protein transport. This compound has also been shown to inhibit the replication of viruses, such as the hepatitis C virus, by disrupting the formation of viral replication complexes. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-(1-benzofuran-2-ylcarbonyl)azepane has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific cellular processes. This compound is also a fluorescent probe, which allows for the visualization of intracellular processes. However, this compound also has limitations for lab experiments. It is toxic to cells at high concentrations and can induce cell death. Additionally, this compound has a short half-life and can rapidly degrade in biological systems.
未来方向
1-(1-benzofuran-2-ylcarbonyl)azepane has many potential future directions for scientific research. It can be used to study the role of the Golgi apparatus in various cellular processes, such as cell signaling and protein transport. This compound can also be used to study the regulation of intracellular calcium levels and its effects on cellular signaling pathways. Additionally, this compound can be used to study the interactions between viruses and host cells, with the potential for the development of antiviral therapies.
Conclusion
In conclusion, this compound is a promising tool for scientific research due to its unique structure and properties. Its use as a fluorescent probe and inhibitor of ARF has allowed for the study of various intracellular processes. This compound has many potential future directions for scientific research, with the potential for the development of new therapies for various diseases.
合成方法
1-(1-benzofuran-2-ylcarbonyl)azepane can be synthesized through the reaction of benzofuran-2-carbonyl chloride with 1-aminocyclohexane in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 116-118°C.
科学研究应用
1-(1-benzofuran-2-ylcarbonyl)azepane has been used in various scientific studies due to its unique structure and properties. It has been used as a fluorescent probe to study the intracellular trafficking of proteins and lipids. This compound has also been used to study the Golgi apparatus and its role in protein transport. Additionally, this compound has been used to study the regulation of intracellular calcium levels and its effects on cellular signaling pathways.
属性
IUPAC Name |
azepan-1-yl(1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(16-9-5-1-2-6-10-16)14-11-12-7-3-4-8-13(12)18-14/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFDDCTRFWAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)
![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)

![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)



![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
